molecular formula C13H9NO2S B11726594 2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile

2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B11726594
M. Wt: 243.28 g/mol
InChI Key: WSOCHTCCDFYZJI-UHFFFAOYSA-N
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Description

2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their stability and reactivity, making the compound potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could include:

    Formation of the thiophene ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Acetylation: The thiophene ring can be acetylated using acetic anhydride in the presence of a catalyst.

    Formation of the furan ring: The furan ring can be synthesized separately and then coupled with the acetylated thiophene ring.

    Nitrile addition: The final step involves the addition of a nitrile group to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group or the heterocyclic rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe molecule.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Acetylthiophen-2-yl)prop-2-enenitrile: Lacks the furan ring.

    3-(Furan-2-yl)prop-2-enenitrile: Lacks the thiophene ring.

    2-(5-Acetylthiophen-2-yl)-3-(pyridin-2-yl)prop-2-enenitrile: Contains a pyridine ring instead of a furan ring.

Uniqueness

The presence of both thiophene and furan rings in 2-(5-Acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile may confer unique electronic properties, making it particularly useful in materials science and electronic applications.

Properties

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(5-acetylthiophen-2-yl)-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C13H9NO2S/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3

InChI Key

WSOCHTCCDFYZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=CO2)C#N

Origin of Product

United States

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